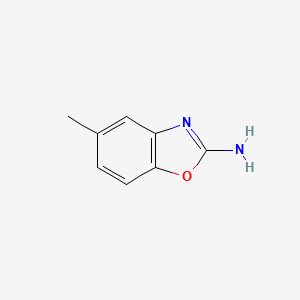

5-Methyl-1,3-benzoxazol-2-amine

Beschreibung

5-Methyl-1,3-benzoxazol-2-amine is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring.

Eigenschaften

IUPAC Name |

5-methyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWCNPTXYLRLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214037 | |

| Record name | Benzoxazole, 2-amino-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64037-15-6 | |

| Record name | Benzoxazole, 2-amino-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64037-15-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2-amino-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Methyl-1,3-benzoxazol-2-amine can be synthesized through various methods. One common approach involves the condensation of 2-aminophenol with aldehydes or ketones. For example, the reaction between 2-aminophenol and an aldehyde in the presence of a catalyst such as titanium dioxide-zirconium dioxide in acetonitrile at 60°C yields the desired product . Another method involves the use of heterocyclic ionic liquids as catalysts under mild conditions, providing high yields and recyclability of the catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as recyclable catalysts and solvent-free conditions, is increasingly being adopted to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The amine group in the compound can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: tert-Butyl hydroperoxide in the presence of a base like potassium carbonate.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzoxazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Methyl-1,3-benzoxazol-2-amine has been extensively studied for its potential as a therapeutic agent. Key areas of research include:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties. Studies have shown that derivatives of this compound exhibit effective inhibition against various microbial strains .

- Anticancer Properties : Research indicates that compounds derived from this compound possess antitumor activity. For instance, derivatives synthesized in a study displayed promising results in inhibiting cancer cell proliferation in vitro .

| Activity Type | Targeted Pathway | Reference |

|---|---|---|

| Antimicrobial | Bacterial cell wall synthesis | |

| Anticancer | Cell cycle regulation |

Biological Studies

The biological activities of this compound extend beyond antimicrobial and anticancer effects:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity to exert therapeutic effects. For example, it has been noted to inhibit enzymes involved in disease pathways, which is an area of active investigation.

- Neuropharmacology : Some derivatives have shown potential as anticonvulsant agents. In vivo studies have indicated efficacy in seizure models, suggesting possible applications in epilepsy treatment .

Material Science

In addition to its biological applications, this compound is being explored for its utility in material science:

- Polymer Development : The compound serves as a precursor in synthesizing novel polymers with enhanced properties for use in various industrial applications.

Case Study 1: Antitumor Activity Evaluation

A study conducted by Paveendra et al. synthesized several derivatives of this compound and evaluated their antitumor activities using various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, highlighting their potential as effective anticancer drugs .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers synthesized a series of benzoxazole derivatives based on this compound. These compounds were tested against multiple bacterial strains using the disc diffusion method. Results showed that several derivatives had zones of inhibition comparable to or greater than those of established antibiotics .

Wirkmechanismus

The mechanism of action of 5-Methyl-1,3-benzoxazol-2-amine involves its interaction with various molecular targets. For instance, it has been shown to inhibit the growth of certain cancer cells by interfering with specific cellular pathways. The compound may act as an antagonist to certain receptors or enzymes, thereby disrupting cellular processes essential for cancer cell survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminobenzoxazole: Similar structure but lacks the methyl group at the 5-position.

5-Chloro-1,3-benzoxazol-2-amine: Similar structure with a chlorine atom instead of a methyl group at the 5-position.

5-Nitro-1,3-benzoxazol-2-amine: Similar structure with a nitro group at the 5-position.

Uniqueness

5-Methyl-1,3-benzoxazol-2-amine is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Biologische Aktivität

5-Methyl-1,3-benzoxazol-2-amine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring. The methyl group at position 5 significantly influences its biological properties. The compound can be synthesized through various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for developing derivatives with enhanced biological activity.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Several studies have demonstrated that derivatives of benzoxazole exhibit antimicrobial properties against various pathogens. For instance, compounds based on this structure have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Properties : Research indicates that benzoxazole derivatives can induce cytotoxic effects on a range of cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers . The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell survival.

- Antituberculotic Activity : Some derivatives have been identified as potent inhibitors against Mycobacterium tuberculosis (Mtb), showing minimum inhibitory concentrations (MIC) in the low micromolar range .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. For example:

- Enzyme Inhibition : Compounds in this class can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions or affecting muscle contractions .

- Interaction with Biological Targets : The compound may interact with various receptors and proteins involved in cellular signaling pathways. This interaction often leads to downstream effects that contribute to its therapeutic potential.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | MIC (μM) | Activity Level |

|---|---|---|---|

| A | Bacillus subtilis | 12.5 | Moderate |

| B | Escherichia coli | 15.0 | Moderate |

| C | Pichia pastoris | 8.0 | High |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| MCF-7 | 10.0 | 5-Methyl derivative A |

| A549 | 15.0 | 5-Methyl derivative B |

| HepG2 | 12.0 | 5-Methyl derivative C |

Case Studies

-

Antimicrobial Evaluation :

In a study evaluating the antimicrobial activity of various benzoxazole derivatives, it was found that certain modifications at the benzoxazole ring significantly enhanced activity against E. coli and B. subtilis. The most active compound exhibited an MIC of 8 μM against Pichia pastoris, indicating its potential as an antifungal agent . -

Cytotoxicity Studies :

A series of experiments conducted on breast cancer cell lines revealed that compounds derived from this compound showed IC50 values ranging from 10 to 15 μM. These results highlight the compound's potential as a lead for developing anticancer therapies .

Q & A

What are the established synthetic methodologies for preparing 5-Methyl-1,3-benzoxazol-2-amine, and how can reaction parameters be optimized for high yield?

Answer:

The synthesis of this compound derivatives typically employs oxidative cyclodesulfurization. A robust method involves reacting aminophenol derivatives with isothiocyanates under iodine (I₂)-mediated conditions. Key parameters include:

- Temperature : 80–100°C for 8–12 hours.

- Solvent : Polar aprotic solvents like DMF enhance reaction rates.

- Catalyst : I₂ (0.5–1.0 equiv) ensures efficient desulfurization.

Yields of 70–80% are achievable with electron-donating substituents on the aminophenol moiety. For example, 5-methyl substitution stabilizes the benzoxazole core, reducing side reactions .

Table 1 : Representative synthesis conditions for benzoxazole derivatives

| Substrate | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 5-Methyl-aminophenol | I₂ | DMF | 10 | 78 |

| 4-Fluoro-aminophenol | I₂ | Ethanol | 12 | 72 |

Which analytical techniques are critical for confirming the structural integrity of this compound, and what spectral signatures are diagnostic?

Answer:

- ¹H/¹³C NMR :

- A singlet at δ 2.4–2.6 ppm (3H) confirms the methyl group at position 5.

- Aromatic protons appear as doublets (δ 6.8–7.5 ppm) due to coupling with adjacent protons.

- IR Spectroscopy : A strong C=N stretch at 1630–1650 cm⁻¹ verifies the oxazole ring.

- HRMS : Molecular ion peaks (e.g., m/z 164.0712 for C₈H₈N₂O) validate the molecular formula .

How can researchers evaluate the antimicrobial potential of this compound derivatives, and what are common target organisms?

Answer:

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (Staphylococcus aureus), Gram-negative (E. coli), and fungal strains (Candida albicans).

- Mechanistic studies : DNA gyrase inhibition assays (IC₅₀ values) using purified E. coli enzyme. Benzoxazoles disrupt ATP-dependent DNA supercoiling, a critical bacterial function .

What advanced computational approaches are used to predict the bioactivity of this compound analogs?

Answer:

- Molecular docking : Tools like AutoDock Vina simulate binding to DNA gyrase (PDB: 1KZN). Key interactions include hydrogen bonding with Ser108 and hydrophobic contacts with Val167.

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with antimicrobial activity .

How do substituents influence the reactivity and bioactivity of this compound derivatives?

Answer:

- Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing DNA gyrase inhibition (IC₅₀: 0.8 µM vs. 2.5 µM for unsubstituted analogs).

- Electron-donating groups (e.g., -OCH₃) improve solubility but reduce target affinity. SAR studies highlight the optimal balance between lipophilicity and hydrogen-bonding capacity .

What crystallographic tools and software are essential for resolving the 3D structure of benzoxazole derivatives?

Answer:

- SHELX suite : For structure solution (SHELXD) and refinement (SHELXL). Key steps include:

- WinGX : Integrates crystallographic workflows, enabling bond-length/angle analysis and publication-quality graphics .

How can solvent-free synthesis improve the sustainability of this compound derivative production?

Answer:

- Mechanochemical methods : Ball milling reduces solvent use while maintaining yields (~75%).

- Microwave-assisted synthesis : Accelerates reaction kinetics (15–30 minutes vs. 12 hours) via dielectric heating, minimizing side products .

What strategies are employed to resolve contradictions in biological activity data across studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.